molecular formula C26H27N3O4 B2864164 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea CAS No. 1022326-43-7

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea

Cat. No.: B2864164
CAS No.: 1022326-43-7
M. Wt: 445.519
InChI Key: DNWXCKQTZUJCPO-UHFFFAOYSA-N
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Description

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea is a complex organic compound that features a unique structure combining isoquinoline and urea moieties

Mechanism of Action

Target of Action

Compounds with similar structures, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, have been associated with various biological activities

Mode of Action

It is known that the compound was synthesized through an intramolecular α-amidoalkylation reaction This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function

Biochemical Pathways

Compounds with similar structures have been shown to interact with various biochemical pathways . More research is needed to determine the exact pathways affected by this compound.

Result of Action

Compounds with similar structures have been associated with various biological activities

Action Environment

It is known that the compound was synthesized using triflic acid absorbed on silica as a green catalyst , suggesting that certain environmental conditions may be necessary for its synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea typically involves multiple steps. One common method starts with the preparation of the isoquinoline derivative, followed by its reaction with a phenylurea derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxyphenyl)urea is unique due to its combination of isoquinoline and urea moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-31-23-7-5-4-6-21(23)29-26(30)28-19-10-8-17(9-11-19)14-22-20-16-25(33-3)24(32-2)15-18(20)12-13-27-22/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWXCKQTZUJCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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